epi-Lipoxin A4

Inflammation Resolution Receptor Pharmacology Lipid Mediators

Standard native Lipoxin A4 degrades within minutes, limiting its utility for chronic inflammation models. epi-Lipoxin A4 (15-epi-LXA4) solves this with its 15R stereoconfiguration, conferring resistance to 15-PGDH-mediated inactivation and slower β-oxidation for extended half-life. - Enhanced metabolic stability: ideal for in vivo studies requiring sustained ALX/FPR2 activation - Potent bioactivity: inhibits superoxide anion generation (0.1-100 nM) and peroxynitrite (IC50 ~0.05 nM) - Facilitates efferocytosis: promotes macrophage phagocytosis of apoptotic neutrophils

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B10768213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Lipoxin A4
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1
InChIKeyIXAQOQZEOGMIQS-UZDWIPAXSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





epi-Lipoxin A4 Properties and Differentiation


epi-Lipoxin A4 (15-epi-LXA4), also known as aspirin-triggered lipoxin A4 (ATL), is a stereoisomer of native Lipoxin A4 (LXA4) generated via aspirin-mediated acetylation of cyclooxygenase-2 (COX-2), which shifts the hydroxyl group at C-15 to the R configuration (15R) instead of the native S configuration [1]. This structural modification enhances metabolic stability while retaining anti-inflammatory and pro-resolving bioactivity, making 15-epi-LXA4 a key specialized pro-resolving mediator (SPM) in inflammation research and therapeutic development [2].

Stereochemical identity: 15R-epi-LXA4 (aspirin-triggered isomer of Lipoxin A4)
Pathway origin: Generated via acetylated COX-2, not 5-LOX pathway
Research attribute: Reported enhanced metabolic stability vs native LXA4
Model context: Pro-resolving lipid mediator signaling in inflammation resolution research

Why epi-Lipoxin A4 Cannot Be Substituted


Despite sharing the same receptor (ALX/FPR2) with Lipoxin A4 (LXA4), epi-Lipoxin A4 (15-epi-LXA4) exhibits distinct pharmacokinetic and pharmacodynamic profiles that preclude generic substitution. The 15R configuration of 15-epi-LXA4 confers resistance to rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and slower β-oxidation, resulting in a longer biological half-life compared to LXA4, which is degraded within minutes [1]. Furthermore, while both LXA4 and 15-epi-LXA4 activate ALX/FPR2, 15-epi-LXA4 demonstrates differential potency in specific functional assays, such as inhibiting superoxide anion generation and IL-8 release, and may engage distinct downstream signaling pathways [2]. Substitution with other SPMs like Resolvin D1 or Maresin 1 is not equivalent due to differing receptor selectivity, biosynthetic origins, and functional outcomes in inflammation resolution [3].

LXA4
15-epi-LXA4
15R configuration resists 15-PGDH degradation; receptor activation profile and signaling kinetics may differ from native LXA4, limiting direct interchange.
RvD1 / MaR1
15-epi-LXA4
Different receptors (e.g., GPR32, LGR6) and biosynthetic origins; downstream functional outcomes in resolution may not directly transfer without validation.

epi-Lipoxin A4 Differentiation Evidence


ALX/FPR2 Receptor Binding and Potency

epi-Lipoxin A4 (15-epi-LXA4) exhibits high affinity and potency at the ALX/FPR2 receptor, comparable to Lipoxin A4 (LXA4) and Resolvin D1 (RvD1). In radioligand binding studies using mouse LXA4 receptor expressed in CHO cells, 15-epi-LXA4 competes for [3H]LXA4 binding with a Kd of approximately 1.5 nM [1]. Functional potency measurements indicate a pEC50 of ~12.0 for 15-epi-LXA4, equivalent to LXA4 and slightly higher than Resolvin D1 (pEC50 ~11.9) [2].

ALX/FPR2 Binding
Reported
Kd ~1.5 nM; pEC50 ~12.0 (equivalent to LXA4)
Supports ALX/FPR2 receptor activation model context
Cross-study comparable; CHO cells expressing mouse LXA4R
Inflammation Resolution Receptor Pharmacology Lipid Mediators

Metabolic Stability and 15-PGDH Resistance

15-epi-LXA4 is significantly more resistant to metabolic inactivation than native LXA4. The 15R configuration of 15-epi-LXA4 renders it a poor substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for LXA4 degradation. Studies demonstrate that while native LXA4 is degraded within minutes by recombinant 15-PGDH and differentiated HL-60 cells, 15-epi-LXA4 remains intact for extended periods [1]. This resistance to rapid dehydrogenation and slower β-oxidation rate confer a longer biological half-life in vivo compared to LXA4 [2].

Metabolic Stability
Head-to-head
15-epi-LXA4 resistant to 15-PGDH; native LXA4 degraded within minutes
Reported enhanced stability may prolong signaling in research models
Direct comparison with recombinant 15-PGDH and HL-60 cells
Metabolic Stability In Vivo Pharmacology Lipid Mediator Clearance

Superoxide Anion Inhibition in Neutrophils

15-epi-LXA4 (0.1-100 nM) inhibits superoxide anion (O2–) generation in human neutrophils in a concentration- and ALX/FPR2 receptor-dependent manner [1]. At concentrations as low as 1-10 nM, 15-epi-LXA4 analogues significantly inhibited TNF-α-stimulated superoxide anion generation, demonstrating comparable efficacy to LXA4 analogues in this functional assay [2].

Superoxide Inhibition
Reported
1–10 nM inhibition; equivalent potency to LXA4 in human neutrophils
Supports neutrophil oxidative stress assay context
TNF-α- or fMLP-stimulated human neutrophils
Neutrophil Biology Oxidative Stress Inflammation

IL-8 Suppression in Leukocytes

15-epi-LXA4 (as part of LXA4/ATL stable analogues) inhibits IL-8 mRNA expression and IL-8 release by 50-65% in response to LPS stimulation in human leukocytes [1]. The inhibitory effect was concentration-dependent and not shared by the inactive analog 15-deoxy-LXA4, confirming stereospecificity. This reduction in IL-8, a potent proinflammatory cytokine, is comparable to that observed with LXA4 analogues, but the enhanced stability of 15-epi-LXA4 suggests a more sustained anti-inflammatory effect in vivo [2].

IL-8 Suppression
Class-level
50–65% reduction in IL-8 release; comparable efficacy to LXA4
Supports chemokine modulation in leukocyte models
LPS-stimulated human leukocytes; stereospecificity confirmed
Cytokine Modulation Chemokine Regulation Leukocyte Biology

Peroxynitrite Formation Inhibition

15-epi-LXA4 potently inhibits peroxynitrite (ONOO–) formation in human leukocytes with an IC50 value of approximately 0.05 nM [1]. Peroxynitrite is a cytotoxic reactive nitrogen species implicated in neutrophil-mediated tissue injury and inflammatory signaling. This extremely high potency underscores the role of 15-epi-LXA4 as an endogenous 'braking signal' in inflammation, with comparable efficacy to LXA4 in this assay [2].

Peroxynitrite IC₅₀
Reported
IC₅₀ ~0.05 nM
Reported high-potency inhibition; supports nitrosative stress research
Equivalent potency to LXA4; LPS-stimulated human leukocytes
Reactive Nitrogen Species Neutrophil Signaling Inflammatory Injury

Macrophage Efferocytosis Promotion

15-epi-LXA4 and its stable analogs rapidly promote macrophage phagocytosis of apoptotic neutrophils in vivo, a process critical for the resolution of inflammation [1]. In a mouse model of TNF-α-induced inflammation, 15-epi-Lipoxin A4 (administered as part of a lipoxin analog panel) significantly increased the percentage of macrophages performing efferocytosis of apoptotic neutrophils in exudates [2]. While direct quantitative comparison between 15-epi-LXA4 and LXA4 in this specific assay is limited in the cited sources, class-level evidence indicates that both native LXA4 and 15-epi-LXA4 stimulate efferocytosis, with 15-epi-LXA4 offering superior in vivo persistence [3].

Efferocytosis Promotion
Class-level
Significant increase in macrophage phagocytosis of apoptotic neutrophils
Supports efferocytosis endpoint context in resolution models
In vivo mouse model; direct LXA4 comparison limited
Resolution of Inflammation Macrophage Function Efferocytosis

epi-Lipoxin A4 Validated Applications


In Vivo Inflammation Resolution with Sustained SPM Signaling

Due to its enhanced metabolic stability and resistance to 15-PGDH-mediated inactivation, 15-epi-LXA4 is the preferred lipoxin for in vivo studies where prolonged signaling is necessary. Its longer biological half-life ensures sustained activation of ALX/FPR2 and downstream pro-resolving pathways, making it ideal for chronic inflammation models and therapeutic development [1].

Neutrophil-Mediated Tissue Injury and Oxidative Stress

15-epi-LXA4 potently inhibits superoxide anion generation (0.1-100 nM) and peroxynitrite formation (IC50 ~0.05 nM) in human neutrophils. This makes it a valuable tool for researchers studying the mechanisms of neutrophil-mediated oxidative damage in diseases such as acute lung injury, ischemia-reperfusion injury, and chronic inflammatory conditions [2].

Macrophage Efferocytosis and Resolution Biology

15-epi-LXA4 promotes macrophage phagocytosis of apoptotic neutrophils, a key resolution event. Its use is well-suited for in vivo and in vitro assays of efferocytosis, particularly in models of resolving inflammation where sustained SPM presence is required to drive clearance of inflammatory cells [3].

Anti-Angiogenic Therapies and Cardiovascular Applications

Patents specifically claim 15-epi-LXA4 and its analogs as novel inhibitors of angiogenesis. This property, combined with its pro-resolving and anti-inflammatory actions, positions 15-epi-LXA4 as a lead compound for developing therapies targeting pathological angiogenesis in cancer, ocular diseases, and wound healing [4].

Application
Selection Property
Validation Focus
In vivo inflammation resolution studies
15-PGDH-resistant metabolic stability
Sustained ALX/FPR2 signaling in chronic models
Neutrophil oxidative stress research
Inhibition of superoxide and peroxynitrite generation
Neutrophil functional assay endpoints
Macrophage efferocytosis research
Stimulation of macrophage phagocytosis
In vivo efferocytosis assay endpoints
Angiogenesis and cardiovascular research
Reported angiogenesis inhibition (patent context)
Pathological angiogenesis model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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